2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
The compound 2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a piperazine-based ethanone derivative featuring a 2-fluorophenoxy group and a tetrazole-methyl substituent.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-17-8-4-5-9-18(17)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMPKGFNNPQXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, also referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound combines a fluorophenoxy group with a tetrazole moiety, which may enhance its biological activity compared to similar compounds lacking these functional groups.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 327.31 g/mol. The presence of the fluorine atom in the phenoxy group is believed to influence both its chemical reactivity and biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.31 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
| CAS Number | 921075-12-9 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorophenoxy Intermediate : Reaction of 2-fluorophenol with an acylating agent.
- Tetrazole Formation : Synthesis of the tetrazole ring by reacting a nitrile with sodium azide under acidic conditions.
- Coupling Reaction : Final coupling of the fluorophenoxy intermediate with the tetrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, influencing various biochemical pathways .
Pharmacological Applications
Research indicates that derivatives containing tetrazole groups exhibit significant biological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Potential : Studies have indicated that similar compounds can inhibit cancer cell lines, making them candidates for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to 2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide:
- Antibacterial Activity : A study demonstrated that tetrazole derivatives exhibited comparable antibacterial activity against Mycobacterium tuberculosis when tested against standard drugs like rifampicin .
- Cytotoxicity Against Cancer Cells : Compounds structurally related to this tetrazole derivative have been evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition rates .
- Enzyme Inhibition : Research has shown that certain derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound’s core structure aligns with piperazine-ethanone derivatives reported in the evidence, but key differences in substituents influence its properties:
Key Observations :
- In contrast, the target compound’s fluorophenoxy group balances lipophilicity and metabolic stability .
- Linkage Variations : Thioether (7d) vs. ether (target compound) linkages may alter oxidation susceptibility and hydrogen-bonding capacity.
Physical Properties
Melting points (MP) and molecular weights (MW) of analogous compounds:
The target compound’s MP is anticipated to fall between 150–170°C, influenced by the rigid tetrazole-methyl group and fluorophenoxy substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
